
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol, also known as 4-bromo-3-methoxybenzyl alcohol, is an organic compound with a molecular formula of C9H11BrO2. It is a colorless liquid with a sweet, balsamic odor, and is insoluble in water. It has a wide range of applications in the field of organic chemistry, ranging from use as a reagent in various synthetic processes to its use as a starting material for the synthesis of various drugs.
作用機序
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol acts as a nucleophile in organic reactions. It undergoes nucleophilic substitution reactions with alkyl halides and acyl halides, and can also undergo Friedel-Crafts alkylation reactions. In addition, it can undergo a variety of other reactions, such as addition reactions, elimination reactions, and condensation reactions.
Biochemical and Physiological Effects
This compound has not been found to have any significant biochemical or physiological effects. It is not known to be toxic, and is not known to cause any adverse effects when used in laboratory experiments.
実験室実験の利点と制限
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol is a useful reagent for a variety of organic synthesis reactions. It is relatively inexpensive, and is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is not soluble in water, and thus may not be suitable for some reactions that require aqueous solvents.
将来の方向性
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol has a wide range of applications in organic synthesis, and its use as a reagent is likely to continue to increase in the future. In particular, its use in the synthesis of various drugs, polymers, and other compounds is likely to increase as new applications are discovered. In addition, further research into its mechanism of action and its biochemical and physiological effects is likely to lead to the development of new and improved synthetic methods. Finally, the development of new and improved methods for the synthesis of this compound is likely to lead to increased availability of this compound, which will in turn lead to its increased use in organic synthesis.
合成法
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol can be synthesized via a number of methods. The most commonly used method is the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxybenzaldehyde with ethanol in the presence of an acid catalyst. This method produces a yield of up to 95%. Other methods include the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxybenzene with ethylene oxide, the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxyphenol with ethylene oxide, and the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxybenzyl chloride with sodium ethoxide.
科学的研究の応用
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various drugs, such as the antifungal agent clotrimazole, the anti-inflammatory agent ketoprofen, and the antidepressant drug fluoxetine. It is also used in the synthesis of various other compounds, such as the insect repellent DEET and the anti-malarial drug artemisinin. In addition, this compound is used in the synthesis of various polymers, such as polyurethanes and polyesters.
特性
IUPAC Name |
2-(4-bromo-3-methoxyphenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-9-6-7(13-5-4-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUJWTGCPSJIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

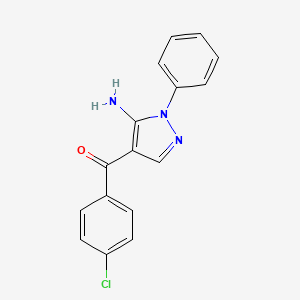
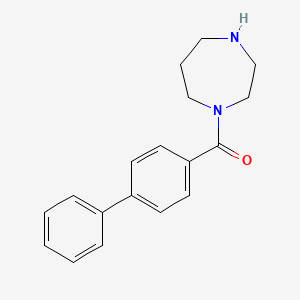
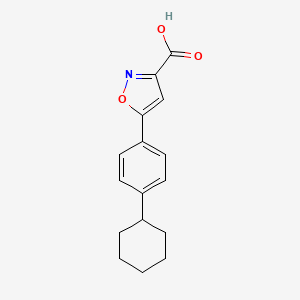

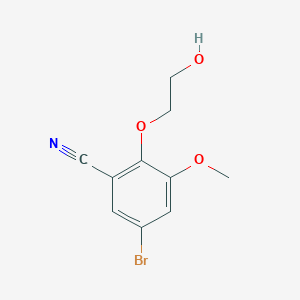


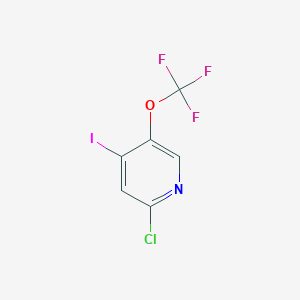
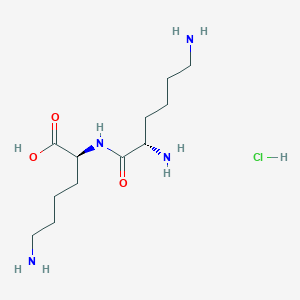


![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)

